3,7-Dimethyloctanal
Description
Significance of Branched-Chain Aldehydes in Organic and Biological Chemistry
Branched-chain aldehydes, characterized by their aldehyde functional group and a branched carbon skeleton, are recognized for their potent contributions to the sensory profiles of many food products. They are often perceived sensorially as malty or chocolate-like, and are considered key flavor compounds in both fermented and heat-treated foods nih.govmdpi.com. The formation of these aldehydes can be influenced by processes such as the non-enzymic, heat-induced Strecker degradation of amino groups with reducing sugar moieties nih.gov. Understanding the pathways governing their generation is essential for controlling their desired levels in various applications nih.gov.
In a broader chemical context, aldehydes are volatile organic compounds (VOCs) known for their high reactivity, readily undergoing reactions such as oxidation, reduction, and condensation mdpi.com. The presence of the aldehyde group imparts polarity to the molecule, influencing its physical properties and enabling it to act as a hydrogen-bond acceptor pressbooks.pub. Aldehydes have also found significant use in the fragrance industry, with iconic perfumes like Chanel No. 5 popularizing their inclusion mdpi.com.
3,7-Dimethyloctanal itself is classified as a flavoring agent and a fragrance ingredient nih.gov. Its unique branching contributes to its distinct aroma and potential applications across various industries smolecule.com. Preliminary research has also suggested that this compound may possess growth regulator activity by inhibiting the proliferation of human erythrocytes, although further investigation is required to confirm these effects and explore their potential applications smolecule.com.
Foundational Research and Historical Context of this compound Studies
The scientific exploration of this compound is rooted in its chemical synthesis and characterization. The compound is known by several synonyms, including Dihydrocitronellal and Tetrahydrogeranial, indicating its relationship to other well-known terpenoids chemicalbook.comsielc.com. A primary method for its synthesis involves the selective hydrogenation of citral (B94496), often utilizing palladium on carbon (Pd/C) as a catalyst smolecule.comresearchgate.net. This catalytic approach is a cornerstone in modern organic synthesis, offering efficient routes to various chemical compounds researchgate.net.
Beyond direct synthesis, academic research has focused on developing new synthetic methodologies, leveraging the unique structural features of this compound smolecule.com. Analytical techniques, such as High-Performance Liquid Chromatography (HPLC), have been employed for its separation and analysis, demonstrating its presence and behavior in complex mixtures sielc.com. While specific historical "foundational" studies dedicated solely to this compound might be intertwined with broader research on citronellal (B1669106) derivatives and fragrance chemistry, its consistent identification and synthesis underscore its established presence in the chemical literature.
Data Tables
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O | nih.govsmolecule.comchemicalbook.comsielc.comalfa-chemistry.comstenutz.eu |
| Molecular Weight | 156.26 g/mol | nih.govsmolecule.comchemicalbook.comalfa-chemistry.comstenutz.eu |
| CAS Number | 5988-91-0 | nih.govchemicalbook.comsielc.comalfa-chemistry.comstenutz.euchemicalbook.com |
| Boiling Point | 197.00–198.00 °C | nih.gov |
| Density | 1.085–1.095 g/cm³ | nih.govsmolecule.com |
| Refractive Index | 1.451–1.457 (25°) | nih.gov |
| Water Solubility | 13 mg/L @ 20 °C (experimental) | nih.gov |
| Solubility (General) | Practically insoluble to insoluble in water; Soluble in ethanol | nih.govsmolecule.com |
| Aroma | Onion aroma with fruity undertones | smolecule.com |
| Lemon, green, aldehydic aroma | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloctanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSIFMPORANABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044826 | |
| Record name | 3,7-Dimethyloctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to pale yellow solution; Onion aroma with fruity undertones | |
| Record name | 3,7-Dimethyloctanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
197.00 to 198.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | 3,7-Dimethyloctanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
13 mg/L @ 20 °C (exp), Practially insoluble to insoluble in water, Soluble (in ethanol) | |
| Details | The Good Scents Company Information System | |
| Record name | 3,7-Dimethyloctanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Details | The Good Scents Company Information System | |
| Record name | 3,7-Dimethyloctanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.085-1.095 | |
| Record name | 3,7-Dimethyloctanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5988-91-0, 25795-46-4 | |
| Record name | Dihydrocitronellal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5988-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,7-Dimethyloctanal | |
| Source | ChemIDplus | |
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| Record name | Octanal, 3,7-dimethyl- | |
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| Record name | Octanal, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 3,7-Dimethyloctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloctanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.282 | |
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| Record name | 3,7-DIMETHYLOCTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32WFZ5HGW | |
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| Record name | 3,7-Dimethyloctanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of 3,7 Dimethyloctanal
Established Organic Synthesis Routes for 3,7-Dimethyloctanal
Reduction-Oxidation Strategies (e.g., from 3,7-Dimethyloctan-1-ol)
A primary and straightforward method for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, 3,7-dimethyloctan-1-ol. This transformation is a fundamental process in organic chemistry, where the hydroxyl group of the alcohol is converted to an aldehyde. Various oxidizing agents can be employed for this purpose. For a selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid, specific reagents are required.
Another related strategy starts with the reduction of derivatives of this compound. For instance, enzymatic reduction using alcohol dehydrogenases (ADHs) can selectively reduce this compound to its corresponding alcohol, demonstrating the reversible nature of this redox transformation.
Selective Hydrogenation of Precursor Compounds (e.g., Citral)
The selective hydrogenation of unsaturated aldehydes, particularly citral (B94496) (3,7-dimethylocta-2,6-dienal), is a widely employed industrial and laboratory-scale method for producing this compound. Citral possesses two carbon-carbon double bonds and a carbonyl group, and the challenge lies in selectively reducing the double bonds while preserving the aldehyde functionality.
Palladium-based catalysts are frequently utilized for this transformation. For example, palladium on carbon (Pd/C) has been shown to be an effective catalyst for the hydrogenation of citral to this compound. In one study, using a 1 wt% Pd/C catalyst in isopropanol (B130326) at 303 K under a hydrogen atmosphere resulted in a 100% conversion of citral with a high yield of the desired saturated aldehyde. The reaction network for citral hydrogenation can lead to several products, including geraniol (B1671447), nerol, citronellal (B1669106), and citronellol (B86348), making catalyst selectivity crucial. It has been noted that palladium catalysts have a strong C=C hydrogenating activity, which favors the formation of this compound. conicet.gov.arresearchgate.net
Other group VIII metals are also known to catalyze the hydrogenation of citral. While some catalysts, like those based on palladium, are claimed for the synthesis of this compound, others can be tuned to favor the production of citronellal or unsaturated alcohols like geraniol and nerol. The choice of catalyst, support, and reaction conditions (temperature, pressure, solvent) all play a significant role in directing the selectivity of the hydrogenation process.
| Catalyst System | Precursor | Solvent | Temperature | Pressure | Product Selectivity/Yield |
| 1 wt% Pd/C | Citral | Isopropanol | 303 K | H₂ atmosphere | High yield |
| Pd/Beta Zeolite | Citral | Toluene | 343 K | 506.5 kPa H₂ | Significant amount of this compound |
| Ni/Beta Zeolite | Citral | Toluene | 343 K | 506.5 kPa H₂ | Negligible this compound formation |
Multi-Step Conversions and Coupling Reactions
The synthesis of this compound can also be integrated into more extended, multi-step synthetic sequences. These routes often involve the construction of the carbon skeleton through coupling reactions followed by functional group transformations.
One such approach begins with citronellol (3,7-dimethyloct-6-en-1-ol). A six-step synthesis has been reported that involves:
Epoxidation of citronellol using an agent like m-chloroperbenzoic acid (mCPBA).
Wacker Oxidation of the terminal alkene to a ketone using a palladium(II) chloride and copper(II) chloride catalyst system.
Reduction of the intermediate ketone to the corresponding alcohol. Subsequent oxidation of the alcohol would yield this compound.
Another multi-step route starts from 3,7-dimethyl-1-octen-3-ol. This process involves:
Hydrogenation of the unsaturated precursor using a palladium on carbon catalyst.
Subsequent functional group manipulations to arrive at the target aldehyde.
Palladium-catalyzed coupling reactions can also be employed to build the molecular framework. For example, starting from 1-bromo-3,7-dimethyloctane, a nucleophilic aromatic substitution can be performed, followed by further palladium-catalyzed coupling reactions to introduce other functionalities before converting the alkyl chain to the desired aldehyde.
A patented method describes a reaction between dihydrocitronellal (another name for this compound) and diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate (B1237965) in the presence of sodium ethoxide to form a more complex unsaturated ester, showcasing the use of this compound as a building block in multi-step syntheses.
Palladium-Catalyzed Synthesis Protocols
Palladium catalysts play a pivotal role in several synthetic strategies targeting this compound, most notably in hydrogenation reactions. The heterogeneous catalyst, palladium on carbon (Pd/C), is particularly significant due to its efficiency, ease of separation, and reusability. researchgate.net
The selective hydrogenation of citral to this compound is a prime example of a palladium-catalyzed protocol. Research has demonstrated that Pd/C can achieve high conversion and yield under relatively mild conditions. researchgate.net The catalytic system's ability to preferentially hydrogenate the carbon-carbon double bonds over the carbonyl group is key to the success of this method.
Beyond hydrogenation, palladium catalysis is integral to various coupling reactions that can be part of a multi-step synthesis of this compound or its precursors. These can include Suzuki-Miyaura and Heck reactions for carbon-carbon bond formation. researchgate.net For instance, a Wacker oxidation, which uses a palladium(II) catalyst, is a key step in a synthetic route starting from citronellol.
| Palladium-Catalyzed Reaction | Starting Material | Key Reagents | Intermediate/Product | Reference |
| Selective Hydrogenation | Citral | Pd/C, H₂ | This compound | researchgate.net |
| Wacker Oxidation | 6,7-epoxy-3,7-dimethyloctan-1-ol | PdCl₂, CuCl₂ | Ketone intermediate | |
| Hydrogenation | 3,7-dimethyl-1-octen-3-ol | Pd/C, H₂ | 3,7-dimethyloctan-1,3-diol |
Grignard Reaction and Claisen Rearrangement Approaches
Grignard reactions and Claisen rearrangements represent powerful tools in organic synthesis for forming carbon-carbon bonds and can be applied as approaches to construct the carbon skeleton of this compound.
A synthetic route to a related compound, 3,7-dimethyloct-2-en-1-ol, utilizes both a Grignard reaction and a Claisen rearrangement. This involves the reaction of isobutylmagnesium bromide with crotonaldehyde (B89634) to form an allylic alcohol intermediate. This intermediate then undergoes a Claisen rearrangement. Subsequent reduction and oxidation steps could theoretically convert this product to this compound.
The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, involves the reaction of an allylic alcohol with an orthoester. wikipedia.org Research has shown that (R)-(+)-3,7-dimethyloctanal can be a starting material for a sequence involving a Claisen rearrangement to produce more complex chiral molecules. researchgate.net This indicates that the reverse of such transformations or analogous strategies could be envisioned for the synthesis of the this compound structure. The Claisen rearrangement of allyl vinyl ethers is a stereoselective method for producing γ,δ-unsaturated aldehydes, ketones, and esters. redalyc.org
Grignard reagents (RMgX) are strong nucleophiles that react with carbonyl compounds. organicchemistrytutor.com A synthetic plan for this compound could involve the reaction of a suitable Grignard reagent with an appropriate aldehyde or epoxide, followed by subsequent transformations to yield the target molecule. For example, the reaction of a Grignard reagent with an epoxide can be a useful method for forming primary alcohols, which can then be oxidized to aldehydes. organicchemistrytutor.com
Stereoselective Synthesis of this compound Enantiomers
This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers: (R)-3,7-dimethyloctanal and (S)-3,7-dimethyloctanal. The synthesis of a single enantiomer, known as stereoselective or asymmetric synthesis, is of significant interest, particularly for applications in fragrances and as chiral building blocks in the synthesis of other complex molecules like vitamins. researchgate.net
One approach to obtaining enantiomerically pure this compound is through the oxidation of the corresponding chiral alcohol, (R)- or (S)-3,7-dimethyloctan-1-ol. The synthesis of these chiral alcohols can be achieved through various methods, including the reduction of the corresponding chiral aldehyde.
A more direct stereoselective synthesis often starts with a chiral precursor. For instance, the enantioselective synthesis of (–)-menthol has been achieved using a chiral Rh-BINAP catalyst to transform diethylgeranylamine into (3R)-citronellal enamine with high enantiomeric excess. conicet.gov.ar This chiral citronellal is a direct precursor to (R)-3,7-dimethyloctanal via selective hydrogenation of the remaining double bond.
Biocatalytic methods also offer a highly stereoselective route. The enzymatic reduction of this compound using alcohol dehydrogenases (ADHs) from sources like Lactobacillus kefir can produce (R)-3,7-dimethyloctan-1-ol with an enantiomeric excess greater than 99%. The reverse reaction, the enantioselective oxidation of a racemic alcohol, or the oxidation of a prochiral diol, could yield a single enantiomer of the aldehyde.
Furthermore, (R)-(+)-3,7-dimethyloctanoic acid has been synthesized from (R)-(+)-3,7-dimethyloctanal, which was in turn prepared via a stereospecific five-carbon homologation process involving a Claisen rearrangement with high chiral transmission (97-99%). researchgate.net This demonstrates that complex, stereocontrolled multi-step sequences can be employed to access specific enantiomers of this compound.
| Method | Chiral Precursor/Reagent | Target Enantiomer | Key Transformation | Enantiomeric Excess (ee) |
| Chemical Synthesis | Diethylgeranylamine | (R)-3,7-dimethyloctanal | Asymmetric isomerization to (3R)-citronellal followed by hydrogenation | >95% (for citronellal) |
| Biocatalytic Reduction | This compound (racemic) | (R)-3,7-dimethyloctan-1-ol | Enzymatic reduction with ADH | >99% |
| Multi-step Synthesis | Isovaleraldehyde | (R)-3,7-dimethyloctanal | Stereospecific homologation via Claisen rearrangement | 97-99% chiral transmission |
Biocatalytic Reduction Strategies
The enzymatic reduction of aldehydes to their corresponding alcohols presents a sustainable and highly selective alternative to traditional chemical methods. In the context of this compound, biocatalytic reduction strategies primarily focus on the use of alcohol dehydrogenases (ADHs). These enzymes exhibit remarkable stereoselectivity, which is crucial for the synthesis of specific enantiomers.
Research has demonstrated that ADHs sourced from microorganisms such as Lactobacillus kefir and Rhodococcus ruber can effectively reduce this compound. These biocatalytic systems often yield the corresponding (R)-enantiomer of the alcohol with an enantiomeric excess (ee) greater than 99%. To ensure the economic feasibility of these processes on an industrial scale, cofactor regeneration systems are essential. A common approach involves the use of glucose dehydrogenase (GDH) to recycle the expensive NADPH cofactor.
The application of "Old Yellow Enzymes" in concert with alcohol dehydrogenases provides a powerful tool for the selective reduction of related α,β-unsaturated aldehydes. mdpi.comresearchgate.net While not a direct reduction of this compound, this methodology highlights the potential of multi-enzyme cascade reactions in achieving specific reduction outcomes in similar chemical structures. mdpi.com
Table 1: Performance of Alcohol Dehydrogenases in the Reduction of this compound
| Enzyme Source | Enantiomeric Excess (ee) (%) |
|---|---|
| Lactobacillus kefir | >99 |
This table summarizes the high enantioselectivity achieved with different microbial alcohol dehydrogenases.
Asymmetric Synthetic Routes
The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in fragrance and pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
One notable approach involves the asymmetric hydrogenation of citral, a readily available starting material. mdpi.com By employing chiral catalysts, it is possible to selectively hydrogenate the double bonds in citral to yield enantiomerically enriched this compound. For instance, the use of palladium on carbon (Pd/C) catalysts modified with chiral ligands like cinchonidine (B190817) has been explored for enantioselective hydrogenations. mdpi.com
Another strategy for asymmetric synthesis involves starting from a chiral precursor. For example, (R)-citronellal can be hydrogenated to produce (R)-3,7-dimethyloctanal. prepchem.com This method leverages the existing chirality of the starting material to control the stereochemistry of the final product.
Furthermore, complex multi-step syntheses have been developed to construct specific diastereomers, such as the intermediates for the synthesis of the HIV-active didemnaketal analogue, (+)-(3R,5R,6R)-5,6-dihydroxy-3,7-dimethyl-octanal and (−)-(3S,5S,6S)-5,6-dihydroxy-3,7-dimethyl-octanal, starting from natural (−)-menthone. researchgate.net
Derivatization Reactions and Functional Group Interconversions of this compound
The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Oxidation to Carboxylic Acid Derivatives
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3,7-dimethyloctanoic acid. This transformation can be achieved using various oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). In a broader context of aldehyde oxidation, acidified potassium dichromate (K2Cr2O7) or potassium permanganate under reflux conditions are effective for converting primary alcohols and aldehydes to carboxylic acids. savemyexams.com
A more controlled and selective method for aldehyde oxidation involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). acs.org This method often provides high yields and can be performed under mild conditions, minimizing over-oxidation and side reactions. acs.org For instance, studies on the oxidation of similar alcohols to aldehydes have shown that this protocol can sometimes lead to the formation of the carboxylic acid as an over-oxidized product. acs.org
Reduction to Corresponding Alcohols
The reduction of the aldehyde group in this compound yields the primary alcohol, 3,7-dimethyloctan-1-ol. This is a fundamental transformation in organic synthesis.
In a laboratory setting, this reduction is commonly accomplished using metal hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is effective for converting aldehydes and ketones to alcohols. For a more powerful reduction, lithium aluminum hydride (LiAlH4) can be used, which also readily reduces aldehydes to primary alcohols.
Catalytic hydrogenation is the preferred method for large-scale industrial production. This process involves reacting this compound with hydrogen gas in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation, often achieving near-quantitative yields. mdpi.comresearchgate.net Nickel-based catalysts are also used and can be a more cost-effective option.
Table 2: Comparison of Reducing Agents for this compound
| Reagent | Typical Conditions | Advantages |
|---|---|---|
| Sodium Borohydride (NaBH4) | Protic solvent (e.g., ethanol), 0-25 °C | Mild, selective for carbonyls |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, reflux | Highly reactive, high yields |
This table provides a summary of common reagents and their characteristics for the reduction of this compound.
Condensation and Adduct Formation Reactions
The carbonyl group of this compound is electrophilic and can react with various nucleophiles in condensation and adduct formation reactions.
A notable example is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide. rsc.org For instance, the condensation of this compound with alkyl 3-oxo-4-(triphenylphosphoranylidene)butanoate can lead to the formation of γ,δ-unsaturated-β-keto esters or, under concentrated conditions, cyclohexenonedicarboxylates through a cascade of Wittig, aldol, and Michael-Wittig reactions. rsc.org
Another important class of condensation reactions involves the formation of Schiff bases. This compound and its derivatives, such as 7-hydroxy-3,7-dimethyloctanal, can react with primary amines to form imines. For example, the reaction of 7-hydroxy-3,7-dimethyloctanal with methyl 2-aminobenzoate (B8764639) or indole (B1671886) leads to the formation of condensation products that are used in the fragrance industry. ewg.orgeuropa.eu Similarly, it can react with 3-methyl-1H-indole (skatole) to form a Schiff base. flavscents.com
Investigations of Other Functional Group Transformations
Beyond the primary reactions of the aldehyde group, other transformations involving the hydrocarbon backbone of this compound and its derivatives have been investigated. For instance, a derivative, 7-methoxy-3,7-dimethyloctanal, can undergo substitution reactions where the methoxy (B1213986) group is replaced by other functional groups under appropriate conditions.
Furthermore, the synthesis of esters from derivatives of this compound is a common transformation. For example, 3,7-dimethyloctanoic acid can react with 3,7-dimethyloctanol to form the ester 3,7-dimethyloctyl 3,7-dimethyloctanoate. lookchem.com
Biogenesis and Natural Occurrence of 3,7 Dimethyloctanal in Biological Systems
Identification in Natural Sources (e.g., Animal Secretions)
While 3,7-Dimethyloctanal, also known as dihydrocitronellal or tetrahydrogeranial, is utilized as a fragrance and flavoring agent, its documented natural occurrence is limited. thegoodscentscompany.comnih.govhmdb.ca It is more commonly found in nature as its immediate metabolic precursor, citronellal (B1669106). Citronellal is a well-known major constituent of the essential oils of various plants. google.com
Prominent plant sources of citronellal include those from the Cymbopogon genus, such as citronella grass (Cymbopogon nardus and Cymbopogon winterianus), and lemon-scented gum (Corymbia citriodora). google.com It is also found in the leaves of aromatic plants like pelargoniums (Pelargonium spp.). nih.gov The presence of this compound itself in these sources is less frequently reported, suggesting it may exist as a minor component or transient intermediate in metabolic pathways.
In the animal kingdom, terpenoids, including derivatives like citronellal, often function as pheromones or defensive secretions in insects. While specific identification of this compound in animal secretions is not widely documented in available literature, the presence of its precursors in plant essential oils, which are often sequestered by herbivorous insects, suggests a potential for its formation within these organisms.
Table 1: Natural Sources of Citronellal, the Direct Precursor to this compound
| Organism | Family | Compound Identified | Reference |
|---|---|---|---|
| Cymbopogon nardus (Citronella Grass) | Poaceae | Citronellal | google.com |
| Cymbopogon winterianus (Java Citronella) | Poaceae | Citronellal | google.com |
| Corymbia citriodora (Lemon-scented Gum) | Myrtaceae | Citronellal | google.com |
| Pelargonium spp. (Geraniums) | Geraniaceae | Citronellal | nih.gov |
Biochemical Precursors and Pathways of Formation
The biogenesis of this compound is intrinsically linked to the well-established pathways of monoterpenoid biosynthesis in plants and other organisms.
Linkages to Terpenoid Biosynthesis
All terpenoids are synthesized from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov These precursors are produced via two primary pathways: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in plastids. nih.govnih.gov
For the formation of C10 monoterpenes like this compound, one molecule of DMAPP and one molecule of IPP are condensed in a "head-to-tail" fashion. nih.govessencejournal.com This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS) to yield geranyl pyrophosphate (GPP), the universal precursor for all monoterpenes. nih.govnih.govessencejournal.com The formation of GPP is a critical branch point, directing carbon flux from central metabolism into the vast array of monoterpenoid structures. nih.gov
Metabolic Relationships with Citronellal and Linalool Derivatives
The direct precursor to this compound is citronellal. google.com The biosynthetic route to citronellal typically begins with GPP, which is first converted to the acyclic monoterpene alcohol geraniol (B1671447). nih.govresearchgate.net Linalool, another key monoterpene alcohol, is also derived directly from GPP through the action of linalool synthases and is an isomer of geraniol. essencejournal.com
The pathway from geraniol to citronellal involves a two-step process:
Oxidation: Geraniol is oxidized to form the aldehyde geranial (a component of the isomeric mixture known as citral). researchgate.net
Reduction: The conjugated double bond of geranial is then reduced to yield citronellal. researchgate.netpreprints.org
An alternative pathway involves the reduction of geraniol to citronellol (B86348), followed by the oxidation of citronellol to citronellal. researchgate.net Ultimately, this compound is formed via the reduction of the remaining carbon-carbon double bond in the citronellal molecule. This final saturation step converts the unsaturated aldehyde citronellal into the saturated aldehyde this compound.
Enzymatic Pathways in Biogenic Production
The specific enzymes that catalyze the biotransformation of terpenoid precursors are key to the production of this compound. The pathway from geraniol involves several classes of enzymes.
The conversion of geraniol to geranial (citral) is an oxidation reaction catalyzed by alcohol dehydrogenases (ADHs). nih.gov Subsequently, the reduction of citral (B94496) to citronellal is carried out by reductases. For instance, in Pelargonium, enzymes from the progesterone 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family have been identified as citral reductases that produce citronellal. nih.govpreprints.org Another class of enzymes known as ene-reductases, such as Old Yellow Enzyme (OYE), can also catalyze this reduction. researchgate.net
The final step, the conversion of citronellal to this compound, involves the saturation of the C=C double bond. This reaction is a hydrogenation catalyzed by specific reductases. While the precise enzyme responsible for this final step in most organisms is not extensively characterized, enzymes belonging to the oxidoreductase family are responsible for such transformations in terpenoid metabolism. researchgate.net
Table 2: Key Compounds and Enzymes in the Biosynthesis of this compound
| Compound | Role | Key Enzymes | Reference |
|---|---|---|---|
| Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) | C5 Precursors | - | nih.govnih.gov |
| Geranyl Pyrophosphate (GPP) | C10 Universal Monoterpene Precursor | Geranyl Pyrophosphate Synthase (GPPS) | nih.govessencejournal.com |
| Geraniol / Linalool | Primary Monoterpene Alcohols | Geraniol Synthase / Linalool Synthase (LIS) | essencejournal.comnih.gov |
| Geranial (Citral) | Intermediate Aldehyde | Alcohol Dehydrogenase (ADH) | nih.govresearchgate.net |
| Citronellal | Direct Precursor | Citral Reductase (PRISE family), Ene-reductase (OYE family) | nih.govpreprints.orgresearchgate.net |
| This compound | Final Product | (Unspecified) Reductases | google.com |
Biological Functions and Mechanistic Investigations of 3,7 Dimethyloctanal and Analogues
Research into Specific Biological Activities (e.g., Antimicrobial Properties)
Initial research has suggested that 3,7-Dimethyloctanal may possess growth-regulating properties. Specifically, it has been indicated that the compound could inhibit the proliferation of human erythrocytes, pointing towards potential antimicrobial or cytostatic activities that warrant further investigation. The broader class of aldehydes is known for antimicrobial effects, which are generally attributed to the reactivity of the aldehyde functional group. nih.gov
The structural analogue, 3,7-Dimethyloctan-1-ol, has also been a subject of research for its biological activities. Studies have indicated that this branched-chain alcohol exhibits antimicrobial properties. Its mechanism of action is thought to involve the disruption of microbial cell membranes, which can lead to cell lysis and death. This activity is influenced by the balance between the hydrophobic and hydrophilic portions of the molecule. core.ac.uk
Another analogue, 7-Methoxy-3,7-dimethyloctanal, has been identified as a component of plant extracts with demonstrated antimicrobial and anti-inflammatory properties. While this suggests that the compound may contribute to these effects, further studies on the isolated substance are necessary to confirm its specific biological activities.
A general overview of the investigated biological activities of these compounds is presented in the table below.
| Compound | Investigated Biological Activity |
| This compound | Potential growth regulator activity (inhibition of human erythrocyte proliferation) |
| 3,7-Dimethyloctan-1-ol | Antimicrobial activity |
| 7-Methoxy-3,7-dimethyloctanal | Potential antimicrobial and anti-inflammatory properties as part of a plant extract |
Exploratory Studies on Cellular and Molecular Interactions (Limitations in Detailed Mechanism Elucidation for this compound)
While there is interest in the biological effects of this compound, there is a notable limitation in the availability of detailed scientific research elucidating its specific cellular and molecular mechanisms of action. smolecule.com The Human Metabolome Database indicates a potential association with cellular membranes, but further experimental data is needed to clarify this. nih.gov
The general mechanism for aldehydes' antimicrobial activity involves the mechanical destruction of the outer bacterial cell membrane. nih.gov Their lipophilic nature allows them to interact with the phospholipid layers, fatty acids, and polysaccharides of the cell membrane, leading to increased permeability and disruption. nih.gov
For the analogue 3,7-Dimethyloctan-1-ol, it is suggested that its antimicrobial effects are due to the disruption of microbial cell membranes, ultimately causing cell lysis. The interaction is likely influenced by the molecule's structural features, such as its carbon chain length and the presence of methyl groups, which affect its solubility and interaction with lipid-rich environments like cell membranes.
The table below summarizes the current understanding of the cellular and molecular interactions.
| Compound | Cellular/Molecular Interaction | Level of Elucidation |
| This compound | Associated with cell membranes nih.gov | Limited, specific mechanism not well-documented smolecule.com |
| 3,7-Dimethyloctan-1-ol | Disruption of microbial cell membranes, leading to cell lysis | Moderately understood |
| 7-Methoxy-3,7-dimethyloctanal | Not specifically studied for its isolated cellular interactions | Limited |
Comparative Analysis of Biological Activities with Structural Analogues (e.g., 3,7-Dimethyloctan-1-ol, 7-Methoxy-3,7-dimethyloctanal)
A comparative analysis of this compound and its structural analogues reveals how small changes in the functional group can influence biological activity. The primary difference between this compound and 3,7-Dimethyloctan-1-ol is the presence of an aldehyde versus a primary alcohol functional group, respectively. Generally, aldehydes are considered to be more reactive than their corresponding alcohols.
The introduction of a methoxy (B1213986) group in 7-Methoxy-3,7-dimethyloctanal adds another layer of complexity. This functional group can alter the molecule's polarity and potential for interaction with biological targets. While its presence in bioactive plant extracts is promising, a direct comparison of its biological activity with this compound and 3,7-Dimethyloctan-1-ol based on current literature is challenging due to the lack of specific studies on the isolated compound.
The following table provides a structural and functional comparison of the three compounds.
| Feature | This compound | 3,7-Dimethyloctan-1-ol | 7-Methoxy-3,7-dimethyloctanal |
| Functional Group | Aldehyde | Primary Alcohol | Aldehyde and Ether (Methoxy) |
| Potential Biological Activity | Growth regulation | Antimicrobial | Potential antimicrobial and anti-inflammatory |
| Postulated Mechanism | Interaction with cell membranes nih.gov | Disruption of cell membranes | Not elucidated for the isolated compound |
Chemoreception and Olfactory System Interactions of 3,7 Dimethyloctanal
Interaction with Olfactory Receptors
At the core of odor detection are the olfactory receptors (ORs), which are located on the cilia of olfactory sensory neurons. rockefeller.edu These receptors are a large family of G protein-coupled receptors (GPCRs), a class of transmembrane proteins that respond to extracellular stimuli. rockefeller.eduoup.com The interaction between an odorant like 3,7-dimethyloctanal and an OR is the primary event that translates a chemical signal into a neuronal response. oup.com
Molecular recognition in olfaction is a highly specific process where the three-dimensional structure of an odorant molecule is recognized by the binding pocket of an OR. For an aldehyde like this compound, this recognition is governed by a combination of its size, shape, and the presence of the functional carbonyl group.
Computational docking studies and molecular dynamics simulations on related aldehydes interacting with the rat I7 olfactory receptor provide insight into this process. oup.com These studies suggest that for a ligand to activate a receptor, it must be dynamically stable within the receptor's binding region. oup.com The binding pocket of an OR is lined with specific amino acid residues that form interactions with the odorant. For aldehydes, key interactions often involve the carbonyl oxygen. oup.com While specific binding affinity data for this compound is not extensively published, competitive binding assays on related proteins like porcine odorant-binding protein (OBP) show that the best ligands, including various aldehydes and terpenoids, exhibit dissociation constants in the micromolar range (0.1-1.0 μM). uminho.ptresearchgate.net This suggests that the affinity of this compound for its cognate receptor(s) is likely to be in a similar range, allowing for both effective binding to initiate a signal and subsequent release to terminate it.
Table 1: Physicochemical Properties of this compound This table presents key physicochemical properties of this compound, which influence its transport and interaction with olfactory receptors.
| Property | Value | Source |
| Molecular Formula | C10H20O | nih.gov |
| Molecular Weight | 156.27 g/mol | nih.goviiita.ac.in |
| LogP (Octanol-Water Partition Coefficient) | 3.038 | iiita.ac.in |
| Hydrogen Bond Acceptors | 1 | iiita.ac.in |
| Rotatable Bonds | 6 | iiita.ac.in |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | iiita.ac.in |
The structural features of an odorant molecule are critical in determining which ORs it will activate. researchgate.net The selectivity and specificity of ORs are based on the precise molecular architecture of their binding sites. Studies on the rat I7 receptor, for instance, show it is selectively activated by straight-chain aldehydes with carbon chain lengths between seven and nine. oup.com
For this compound, key structural determinants include:
Chain Length and Branching: The ten-carbon backbone fits within the receptive range of certain ORs. However, the methyl groups at positions 3 and 7 introduce steric bulk, which can influence how the molecule fits into a binding pocket compared to a straight-chain aldehyde like octanal (B89490). oup.com Steric factors play a significant role in stabilizing the ligand within the binding pocket. oup.com In some cases, increased bulkiness can prevent a ligand from fitting into the binding pocket altogether. oup.com
The Aldehyde Functional Group: The carbonyl group (C=O) is a crucial feature. Modeling studies of the related aldehyde, octanal, suggest its carbonyl oxygen tends to form interactions, potentially a Schiff base with specific amino acid residues like Lysine (Lys164) within the receptor's binding site. oup.com The reactivity of this group can be influenced by substituents on adjacent carbons. acs.org
Research comparing octanal with analogs has shown that substitutions on the carbon adjacent to the carbonyl group are generally unfavorable for the activation of many octanal-responsive ORs, suggesting that the loss of activation is primarily due to steric hindrance rather than electronic effects. acs.org
The binding of this compound to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade. oup.comscispace.com This is the fundamental process of chemo-electrical transduction in the olfactory system. slu.se
The canonical olfactory signal transduction pathway proceeds as follows:
Receptor Activation: The odorant/OR complex activates an associated G-protein (typically Gαolf). scispace.com
Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). scispace.com
Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane. scispace.com
Neuron Depolarization: The opening of CNG channels allows an influx of positive ions (primarily Ca²⁺ and Na⁺), leading to depolarization of the olfactory sensory neuron. scispace.com
Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse) that travels along the neuron's axon to the olfactory bulb in the brain for further processing. rockefeller.edu
This entire cascade, from receptor binding to the generation of a nerve impulse, translates the chemical information of this compound into a language the brain can understand. oup.com
Role of Odorant-Binding Proteins in Ligand Presentation
Before this compound can reach the olfactory receptors, it must traverse the aqueous nasal mucus. As a hydrophobic molecule, its solubility in this environment is low. nih.gov This is where odorant-binding proteins (OBPs) play a crucial role. uminho.ptscispace.com OBPs are small, water-soluble proteins that are abundant in the nasal mucus. uminho.pt They function as carriers, binding to hydrophobic odorant molecules and transporting them through the mucus to the surface of the olfactory neurons where the receptors are located. scispace.com
Competitive binding assays have demonstrated that OBPs can bind a wide variety of ligands with different structures, including terpenoids and linear aldehydes. uminho.ptresearchgate.net For example, porcine OBP has been shown to bind 3,7-dimethyloctanol (the alcohol analog of this compound). uminho.pt The OBP/odorant complex is then believed to present the odorant to the OR, potentially facilitating receptor activation. scispace.com Some studies suggest that OBPs may do more than simply carry odorants, possibly playing a role in the recognition and discrimination of different smells. nih.gov
Table 2: Key Proteins in this compound Olfactory Reception This table summarizes the functions of the main protein classes involved in the detection of this compound.
| Protein Class | Specific Example(s) | Function |
| Odorant-Binding Proteins (OBPs) | Porcine OBP, Human OBP2A | Solubilize and transport hydrophobic this compound through nasal mucus to the ORs. uminho.ptscispace.comsigmaaldrich.com |
| Olfactory Receptors (ORs) | Rat I7 (model for aldehyde reception) | Recognize and bind this compound, initiating the signal transduction cascade. oup.com |
| G-Proteins | Gαolf | Couple to the activated OR and stimulate second messenger production. scispace.com |
| Effector Enzymes | Adenylyl Cyclase | Catalyzes the synthesis of cAMP upon stimulation by the G-protein. scispace.com |
| Ion Channels | Cyclic Nucleotide-Gated (CNG) Channels | Open in response to cAMP, causing ion influx and neuron depolarization. scispace.com |
Computational Modeling and Simulation of Olfactory Recognition
Due to the challenges in crystallizing and structurally characterizing olfactory receptors, computational methods are invaluable for understanding odorant-receptor interactions. oup.com These approaches allow researchers to predict and simulate how molecules like this compound are recognized.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a molecule with a specific biological activity—in this case, odor perception. researchgate.net Research based on QSAR modeling has helped to solidify the relationship between the structural parameters of odorants and their perceived odor quality. researchgate.net
For aldehydes and related molecules, QSAR studies can analyze physicochemical descriptors such as:
Molecular weight
Shape and volume
LogP (hydrophobicity)
Electronic properties of the functional group
These models can help predict the odor profile of a new molecule based on its structure. While specific QSAR models exclusively for this compound are not detailed in the literature, models for related compounds like 7-hydroxy-3,7-dimethyloctanal exist. googleapis.com Furthermore, molecular dynamics simulations of a "dimethyloctanal" with the rat I7 receptor have been performed to trace the pathway of the ligand within the receptor's binding region and identify the key amino acid residues that facilitate its transit, providing a dynamic view of the recognition event. oup.com Such simulations are critical for substantiating or refuting notions about which amino acids contribute to ligand stability and receptor activation. oup.com
Molecular Dynamics Simulations of Odorant-Receptor Complexes
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the interactions between odorants and olfactory receptors (ORs) at an atomic level. These simulations model the movement and behavior of the odorant ligand within the receptor's binding pocket over time, providing insights into the mechanisms that lead to receptor activation and, ultimately, odor perception.
In a notable study, researchers performed MD simulations to explore the dynamic behavior of ten different aldehyde ligands, including this compound (also known as tetrahydrocitral), within the binding region of a model of the rat olfactory receptor I7 (OR I7). oup.com The primary goals of these computational experiments were to understand the specific amino acid contributions to binding, observe ligand behavior beyond static docking, identify potential pathways for the ligand's entry and exit from the binding pocket, and correlate the ligand's stability with experimental data on receptor activation. oup.com
The simulations, each running for up to 200 picoseconds, revealed distinct behaviors for different ligands. For this compound, which is known to be a relatively strong activator of the OR I7 receptor, the simulation showed that it docked in a more vertical orientation compared to other ligands. oup.com This orientation is attributed to its two methyl groups and the absence of double bonds, which allows for free rotation along its carbon chain. During the simulation, two "transit events" were observed for this compound. oup.com These events, identified as peaks in distance-time graphs, represent the ligand's movement and potential dissociation from and re-entry into the binding pocket, a dynamic process that may be crucial for initiating the signal transduction cascade that results in odor recognition. oup.com
The study highlights how MD simulations can substantiate or challenge previous notions about which amino acid residues are critical for stabilizing a ligand in the binding pocket. By tracing the rotameric changes in key amino acid side chains during the ligand's transit, researchers can build a more detailed picture of the activation mechanism. oup.com
| Ligand Studied with OR I7 Receptor Model |
| n-octanal |
| trans-2-octenal |
| 2-octynal |
| trans,trans-2,4-octadienal |
| This compound (tetrahydrocitral) |
| 7-methyloctanal |
| 3-methyl-4-(4-methyl-cyclohexyl)-propanal |
| citronellal (B1669106) (3,7-dimethyl-6-octenal) |
| citral (B94496) (3,7-dimethyl-2,6-octadienal) |
| 2,5,7-trimethyl-2,6-octadienal |
Development of Three-Dimensional Models for Odor Quality Prediction
The development of three-dimensional (3D) models to predict odor quality is a key area in olfactory science, aiming to establish a clear relationship between a molecule's structure and its perceived scent. This field primarily utilizes Quantitative Structure-Activity Relationship (QSAR) studies, where the "activity" is a specific odor characteristic. oup.comnih.gov
A prominent method used in these studies is Comparative Molecular Field Analysis (CoMFA). oup.comnih.gov CoMFA is a computational technique that generates a 3D QSAR model by correlating the shape (steric fields) and electronic properties (electrostatic fields) of a set of molecules with their known biological activity—in this case, their olfactory detection thresholds or specific odor qualities. oup.com
The general process for developing such a model involves several steps:
Selection of a Molecule Set: A series of compounds with a shared, well-defined odor quality (e.g., "green" or "sweet") and known olfactory detection threshold values are selected. oup.comnih.gov
Conformational Analysis: The lowest energy 3D structures (conformers) for each molecule are determined computationally. oup.com
Molecular Alignment: The molecules are superimposed in 3D space based on a common structural feature. oup.com
CoMFA Calculation: The aligned molecules are placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. oup.com
Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to find a correlation between the variations in the field values and the variations in the measured odor activity. oup.com
The resulting 3D model is often visualized as a contour map, where different colored regions indicate areas where steric bulk or specific electronic charges would likely increase or decrease the desired odor activity. oup.com These models are valuable for predicting the odor of novel compounds, designing new fragrance ingredients with specific scent profiles, and providing insights into the steric and electrostatic requirements of the corresponding olfactory receptor's binding site. nih.gov
While this methodology has been successfully applied to predict the odor quality for classes of compounds like pyrazines, specific 3D-QSAR models focusing on predicting the distinct fruity and onion-like aroma of this compound are not extensively detailed in the reviewed literature. oup.comnih.gov
| General Steps in 3D Model Development for Odor Prediction (CoMFA) |
| Step 1: Data Set Selection |
| Step 2: Conformational Analysis & Alignment |
| Step 3: Field Calculation |
| Step 4: QSAR Model Generation & Validation |
| Step 5: Prediction & Interpretation |
Advanced Analytical Methodologies for 3,7 Dimethyloctanal Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a volatile compound like 3,7-Dimethyloctanal, gas chromatography is often the method of choice, though high-performance liquid chromatography also has its applications.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of this compound in intricate matrices such as cosmetics, food, and environmental samples. researchgate.netchromatographyonline.com This method offers high selectivity and sensitivity, which is essential for identifying and quantifying trace levels of the compound amidst a multitude of other substances. researchgate.netchromatographyonline.com The use of a triple quadrupole (QqQ) analyzer in GC-MS/MS allows for Multiple Reaction Monitoring (MRM), a mode that specifically monitors a precursor-product ion transition, thereby minimizing matrix interference and enhancing detection accuracy. researchgate.net
In the analysis of fragrance allergens in cosmetics, a common application for related aldehydes, a DB-5 MS (5%-phenyl)-methylpolysiloxane capillary column is often employed for separation. mdpi.com The gas chromatograph's oven temperature is programmed to ramp up in stages to ensure optimal separation of volatile compounds. mdpi.com For instance, a typical program might start at 50°C, increase to 115°C, then to 170°C, and finally to 200°C, with a total run time of around 40 minutes. mdpi.com The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry can provide even greater peak capacity, which is particularly useful for the exhaustive separation of compounds in highly complex environmental samples. chromatographyonline.com
Table 1: Example GC-MS/MS Parameters for Fragrance Allergen Analysis
| Parameter | Setting |
| Column | DB-5 MS (30 m x 0.32 mm, 0.25 µm film thickness) mdpi.com |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min mdpi.com |
| Oven Program | 50°C (0.5 min), ramp 3°C/min to 115°C, ramp 4°C/min to 170°C, ramp 35°C/min to 200°C (hold 5 min) mdpi.com |
| Mass Spectrometer | Triple Quadrupole (QqQ) researchgate.net |
| Ionization Mode | Electron Impact (EI) chrom-china.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
This table presents typical parameters and may be adjusted based on the specific matrix and analytical goals.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that plays a significant role in metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. nih.gov While GC-MS is more common for volatile compounds like this compound, HPLC can be adapted for the analysis of aldehydes, particularly after derivatization. mdpi.com HPLC is especially useful for analyzing less volatile or thermally unstable derivatives. nih.gov
In metabolomics research, HPLC is often coupled with mass spectrometry (LC-MS) to identify and quantify a wide array of metabolites. hmdb.ca Reversed-phase (RP) HPLC is a common mode used for separating compounds based on their polarity. unl.edu For the analysis of aldehydes, derivatization is often employed to enhance detection by UV or fluorescence detectors. mdpi.com For instance, 7-Hydroxy-3,7-dimethyloctanal, a related compound, can be analyzed by RP-HPLC using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of ultra-high-performance liquid chromatography (UHPLC) can offer improved speed and sensitivity for metabolomics studies. unl.edu
Recent advancements in metabolomics include the development of novel derivatization reagents and analytical strategies to improve the detection of aldehydes. For example, a Girard's reagent has been used as a charged tandem mass tag to increase the detection signals of aldehydes in LC-MS/MS analysis, enabling the discovery of new natural aldehydes. chromatographyonline.com
Sample Preparation and Chemical Derivatization for Enhanced Analysis
Effective sample preparation is a critical step to ensure accurate and reliable quantification of this compound, especially from complex matrices. mdpi.com The goal is to isolate the analyte of interest from interfering substances and to concentrate it to a level suitable for detection.
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique for volatile and semi-volatile compounds. sigmaaldrich.comnih.govnih.govmdpi.com It involves the use of a fiber coated with a stationary phase that extracts analytes from a sample, either from the liquid phase or the headspace. sigmaaldrich.comnih.gov For fragrance allergens, a divinylbenzene–polydimethylsiloxane (DVB–PDMS) fiber has been shown to be effective. researchgate.netakjournals.com The extraction efficiency can be optimized by adjusting parameters such as temperature and time. researchgate.net For instance, an extraction temperature of 40°C for 20 minutes has been found to be optimal for some fragrance allergens. researchgate.netakjournals.com
Ultrasound-assisted extraction is another technique used to extract allergens from cosmetic samples, which has been shown to yield high recoveries. mdpi.com For liquid samples like perfumes, simple dilution with a suitable solvent such as ethanol, methanol, or acetone (B3395972) may be sufficient. mdpi.com
Chemical derivatization is often employed to improve the chromatographic behavior and enhance the detectability of aldehydes like this compound. creative-proteomics.com A common derivatizing agent for carbonyl compounds is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.netsigmaaldrich.com PFBHA reacts with the aldehyde group to form a stable oxime derivative that is more amenable to GC analysis and provides better sensitivity. sigmaaldrich.com This derivatization can be performed directly on the SPME fiber, combining extraction and derivatization into a single step. sigmaaldrich.comcopernicus.org
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Common Application for Aldehydes |
| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber. sigmaaldrich.com | Solvent-free, simple, sensitive. nih.govmdpi.com | Analysis of volatiles in cosmetics and environmental samples. nih.govresearchgate.net |
| Ultrasound-Assisted Extraction | Use of ultrasonic waves to enhance extraction efficiency. mdpi.com | High recovery rates. mdpi.com | Extraction from solid or semi-solid cosmetic matrices. mdpi.com |
| Chemical Derivatization (with PFBHA) | Reaction with the carbonyl group to form a stable, detectable derivative. sigmaaldrich.com | Improved volatility, stability, and detector response. creative-proteomics.com | GC-MS analysis of aldehydes in various matrices. researchgate.netsigmaaldrich.com |
Quantitative Analysis and Method Validation in Research Contexts
To ensure that an analytical method provides reliable and accurate results, it must be properly validated. Method validation establishes through documented evidence that the procedure is fit for its intended purpose. preprints.org Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and selectivity. gentechscientific.com
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. akjournals.com
For fragrance allergens in cosmetics, LODs and LOQs are often in the low µg/mL or mg/kg range. For example, in a validated SPME-GC-FID method, detection limits for various allergens ranged from 0.007 to 2.7 µg/mL. researchgate.netakjournals.com Another GC-MS method for 27 fragrances reported a limit of detection of 3.0 mg/kg for most analytes. chrom-china.com
Table 3: Reported Limits of Detection (LOD) and Quantitation (LOQ) for Related Fragrance Allergens
| Analytical Method | Analyte Group | LOD Range | LOQ Range | Reference |
| SPME-GC-FID | Fragrance Allergens | 0.007 - 2.7 µg/mL | Not specified | researchgate.netakjournals.com |
| GC-MS | Fragrance Allergens | 1.2 - 15 mg/kg | Not specified | chrom-china.com |
| SEC-GC-MS | Fragrance Allergens | 0.005 - 5.0 mg/kg | 0.02 - 20 mg/kg | researchgate.net |
These values are for a range of fragrance allergens and provide an indication of the sensitivity of the methods.
Accuracy refers to the closeness of a measured value to the true value. It is often assessed through spike recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. gentechscientific.com For complex matrices, accuracy values in the range of 80-110% of the nominal concentration are generally considered acceptable. researchgate.net In the analysis of terpenes, accuracy at various concentration levels was found to be within 5%. gentechscientific.com
Precision measures the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD). Intraday precision (repeatability) is assessed by performing the analysis multiple times on the same day, while interday precision (intermediate precision) is evaluated over several days. researchgate.net For fragrance allergen analysis, RSD values for repeatability and inter-day precision are often around 5-10%. researchgate.netresearchgate.net
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com In chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. The use of MS/MS with MRM mode provides very high selectivity. researchgate.net
Table 4: Summary of Method Validation Parameters for Fragrance Allergen Analysis
| Parameter | Typical Acceptance Criteria | Example Finding | Reference |
| Linearity (r²) | > 0.99 | > 0.999 for all compounds | researchgate.net |
| Accuracy (Recovery) | 80-120% | 79.5-109.1% | researchgate.net |
| Precision (RSD) | < 15% | Intraday: 0.7-10.5%, Interday: 3.1-13.4% | researchgate.net |
Ecological and Environmental Research Pertaining to 3,7 Dimethyloctanal
Role in Inter- and Intra-species Chemical Communication (e.g., Pheromonal Activity)
While direct evidence for the pheromonal activity of 3,7-dimethyloctanal is not extensively documented in publicly available research, the structural characteristics of the molecule are akin to compounds known to be involved in insect chemical communication. Branched-chain aldehydes and related structures often play crucial roles as semiochemicals, mediating interactions both within and between species.
Research into the chemical ecology of insects has revealed that compounds with similar structural motifs to this compound are utilized as pheromones. For instance, a related branched hydrocarbon, 3,7-dimethylpentadecane, has been identified as a key component of the female-produced sex pheromone in the leaf-miner moth, Leucoptera sinuella. nih.gov Field tests demonstrated that traps baited with synthetic 3,7-dimethylpentadecane were significantly attractive to males of the species. nih.gov This highlights the potential for saturated, branched-chain hydrocarbons to function as effective long-range attractants in insects.
Furthermore, citronellal (B1669106) (3,7-dimethyl-6-octenal), an unsaturated analogue of this compound, is recognized as a semiochemical involved in the chemical communication systems of various species. pherobase.com The structural similarity between these compounds suggests that this compound could potentially elicit behavioral responses in certain organisms, although specific examples are not readily found in current literature. The role of such compounds can be diverse, ranging from aggregation signals to alarm pheromones or components of a more complex pheromone blend.
The table below summarizes the pheromonal activity of compounds structurally related to this compound, providing a basis for inferring its potential role in chemical communication.
| Compound Name | CAS Number | Role in Chemical Communication | Species |
| 3,7-Dimethylpentadecane | 63679-58-3 | Sex Pheromone Component | Leucoptera sinuella (Leaf-miner moth) nih.gov |
| Citronellal | 106-23-0 | Semiochemical | Various insect species pherobase.com |
Further investigation is required to isolate and identify whether this compound plays a direct role as a pheromone or other semiochemical in any specific biological system.
Future Research Trajectories and Emerging Applications of 3,7 Dimethyloctanal
Innovation in Sustainable and Efficient Synthetic Routes
Future research in the synthesis of 3,7-Dimethyloctanal is heavily focused on developing sustainable and economically viable methodologies. A key area of innovation involves the exploration of biocatalytic approaches, leveraging enzymes such as alcohol oxidases or dehydrogenases for the selective oxidation of precursor alcohols like citronellol (B86348). These enzymatic routes offer the potential for milder reaction conditions, reduced energy consumption, and minimized waste generation compared to conventional chemical synthesis. Furthermore, research is investigating the utilization of renewable feedstocks and the optimization of fermentation processes for microbial production of this compound or its precursors. Advances in flow chemistry are also being explored to improve reaction efficiency, control, and scalability.
| Synthetic Approach | Key Enzyme/Catalyst | Precursor | Sustainability Focus | Potential Efficiency Gain |
| Biocatalytic Oxidation | Alcohol Oxidase | Citronellol | Mild conditions, reduced waste, high selectivity | Improved yield, purity |
| Microbial Fermentation | Engineered Microbes | Sugars/Biomass | Renewable feedstock utilization | Scalability, cost reduction |
| Heterogeneous Catalysis | Supported Metal Oxides | Citronellol | Reusability of catalyst, solvent reduction | Process intensification |
| Enzymatic Cascade Reactions | Multi-enzyme systems | Various | Atom economy, reduced purification steps | Streamlined synthesis |
Comprehensive Elucidation of Biological Mechanisms and Metabolic Fluxes
Understanding the biological roles and metabolic fate of this compound is a significant area for future research. This includes elucidating its precise mechanisms of action in sensory perception, particularly olfaction, and investigating its broader biochemical interactions. Researchers aim to map out the metabolic pathways involved in its synthesis and degradation in various biological systems, from microorganisms to plants and animals. Studies are also focusing on identifying potential non-olfactory biological targets and understanding how the compound influences cellular processes or physiological responses. Metabolic flux analysis techniques are being developed to quantify the dynamic flow of metabolites related to this compound production and consumption, providing critical data for metabolic engineering and understanding its impact on biological systems.
High-Resolution Structural Biology of Olfactory Chemoreception
A frontier in olfactory science involves obtaining high-resolution structural data of olfactory receptors (ORs) bound to odorant molecules like this compound. Future research aims to employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to visualize the precise molecular interactions between this compound and its cognate ORs. Understanding these intricate binding interfaces at an atomic level will provide fundamental insights into how specific chemical structures translate into perceived odors. This knowledge is crucial for developing predictive models of odor perception and for designing novel odorants with tailored sensory profiles. Computational methods, including molecular dynamics simulations and docking studies, are also being refined to complement experimental structural data and predict binding affinities and modes.
Application of Advanced Omics Technologies in Metabolic Profiling
The application of advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is poised to revolutionize our understanding of this compound's biological context. Future research will leverage these platforms to comprehensively profile metabolic pathways involved in its biosynthesis, particularly in engineered microorganisms or plants. Metabolomic studies can identify key intermediates and regulatory metabolites, while transcriptomic and proteomic analyses can reveal the gene expression and protein synthesis patterns associated with its production or response. Profiling the metabolic responses of organisms exposed to this compound will also provide insights into its physiological effects and potential ecological roles. These integrated omics approaches are essential for optimizing biotechnological production routes and for understanding the compound's impact in complex biological environments.
Predictive Computational Chemistry for Chemical Ecology and Olfactory Science
Predictive computational chemistry offers powerful tools for advancing both chemical ecology and olfactory science concerning this compound. In chemical ecology, computational models are being developed to predict the compound's environmental fate, its interactions with other organisms (e.g., insect attractants or repellents), and its role in inter-species communication. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Odor Relationship (QSOR) models are being refined to predict odor quality, intensity, and receptor binding preferences based on molecular structure. Machine learning algorithms are increasingly being integrated into these predictive frameworks to analyze large datasets and identify complex structure-activity relationships. Such computational approaches are vital for rational design, accelerating the discovery of new compounds with desired olfactory properties and understanding their ecological significance.
Compound Name Index:
this compound
Citronellol
Q & A
Q. What are the established synthetic routes for 3,7-dimethyloctanal, and how do reaction conditions influence yield?
- Methodological Answer : this compound is synthesized via hydrogenation of citral (3,7-dimethyl-2,6-octadienal) using Pd/C catalysts under mild conditions (303 K, H₂ atmosphere), achieving >95% yield in isopropanol . Alternative routes include acetal formation: reacting this compound with 1,3-propanediol or 2-chloroethanol in benzene under acidic catalysis (e.g., p-toluenesulfonic acid). The Dean-Stark trap removes water, and yields range from 15% (divinylacetal) to 70% (1,3-dioxane derivatives) depending on purification steps . Key variables include catalyst loading, solvent choice, and reaction time.
Q. How is this compound characterized structurally and analytically in experimental workflows?
- Methodological Answer : Post-synthesis characterization employs:
- Distillation : Purification under reduced pressure (e.g., b.p. 77–80°C/2.8 mmHg for divinylacetal) .
- Optical rotation : Polarimetry (e.g., [α]D²⁰ = +3.04° for divinylacetal in chloroform) to assess chirality .
- Elemental analysis : Confirmation of C/H ratios (e.g., C: 74.49%, H: 11.64% for divinylacetal vs. theoretical C: 74.27%, H: 11.59%) .
- Chromatography : GC-MS or HPLC for purity assessment, particularly in catalytic studies .
Q. What are the primary applications of this compound in catalytic hydrogenation studies?
- Methodological Answer : It serves as a benchmark product in selective hydrogenation of α,β-unsaturated aldehydes (e.g., citral). Pd/C catalysts with controlled metal particle sizes (1–2 nm) and optimized acidity (e.g., Ni/SiO₂-Al₂O₃) maximize selectivity (>96%) by suppressing over-hydrogenation or hydrogenolysis . Reaction parameters such as solvent polarity (isopropanol vs. water) and temperature (303–323 K) critically influence product distribution .
Advanced Research Questions
Q. How do competing reaction pathways in citral hydrogenation lead to contradictions in this compound yield?
- Methodological Answer : Competing pathways include:
- Isolated C=O hydrogenation : Desired route to this compound.
- Conjugated C=C hydrogenation : Forms intermediates like citronellal, which may undergo cyclization to menthol .
- Hydrogenolysis : Favored by Ir or Ru catalysts, leading to undesired byproducts .
Discrepancies arise from catalyst properties: Smaller Pd particles (1.8 nm) on H-Beta zeolite increase this compound formation (22% yield) but reduce menthol selectivity, while larger Ni particles (5.8 nm) on MCM-41 balance activity . Acidity modulation (e.g., SiO₂-Al₂O₃ supports) further stabilizes intermediates .
Q. What mechanistic insights explain stereochemical variations in this compound-derived polymers?
- Methodological Answer : Radical polymerization of divinylacetal derivatives yields viscous oligomers with positive optical rotation ([α]D²⁰ = +3.04°), whereas cationic initiators (e.g., BF₃·Et₂O) produce solid polymers with negative rotations ([α]D²⁰ = -2.48°). This inversion suggests stereoregularity differences: radical systems favor random configurations, while cationic systems promote ordered, helical microstructures. Optical rotatory dispersion (ORD) studies and Drude plot analyses confirm these structural disparities .
Q. How can conflicting data on catalyst deactivation in this compound synthesis be resolved?
- Methodological Answer : Pd agglomeration and ligand poisoning are primary deactivation mechanisms. Strategies include:
- Support modification : Ionic liquids (e.g., N-butyl-4-methylpyridinium tetrafluoroborate) on Pd/C reduce sintering and enhance recyclability .
- Bimetallic systems : ZnCl₂ co-loading improves dispersion and acidity, mitigating byproduct formation (e.g., menthol vs. This compound) .
- Operando spectroscopy : Monitoring via XAS or TEM during hydrogenation identifies active sites and degradation pathways .
Data Contradiction Analysis
Q. Why do polymerization studies report conflicting optical activities for this compound derivatives?
- Resolution : Divinylacetal polymers synthesized via radical initiation retain the monomer’s positive optical rotation, while cationic systems invert the sign due to stereochemical control during ring-opening polymerization. This contrast highlights the initiator’s role in dictating polymer tacticity .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
